molecular formula C8H8BrI B12950479 1-(Bromomethyl)-3-iodo-5-methylbenzene

1-(Bromomethyl)-3-iodo-5-methylbenzene

Cat. No.: B12950479
M. Wt: 310.96 g/mol
InChI Key: PKNOSWOJOWVLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-iodo-5-methylbenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-iodo-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-iodo-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride in ethanol or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 3-iodo-5-methylbenzyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-iodo-5-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-iodo-5-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of a new bond with the nucleophile. The iodo group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: Involves the aromatic ring as the reactive site.

Comparison with Similar Compounds

1-(Bromomethyl)-3-iodo-5-methylbenzene can be compared with other halogenated benzyl compounds:

    1-(Bromomethyl)-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    1-(Bromomethyl)-3-fluoro-5-methylbenzene:

    1-(Bromomethyl)-3-bromo-5-methylbenzene: Features two bromine atoms, affecting its reactivity and the types of reactions it can undergo.

Uniqueness: The presence of both bromomethyl and iodo groups in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in organic chemistry, with diverse applications in scientific research and industry Its unique reactivity and the ability to undergo various chemical transformations make it an important intermediate for the synthesis of complex molecules

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(bromomethyl)-3-iodo-5-methylbenzene

InChI

InChI=1S/C8H8BrI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3

InChI Key

PKNOSWOJOWVLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.